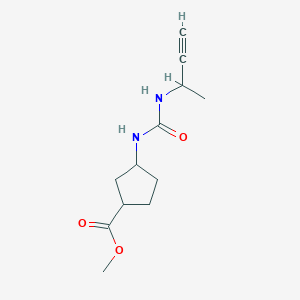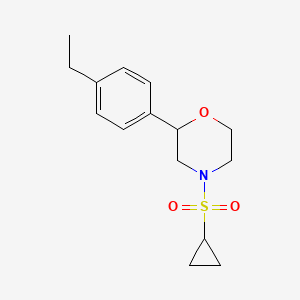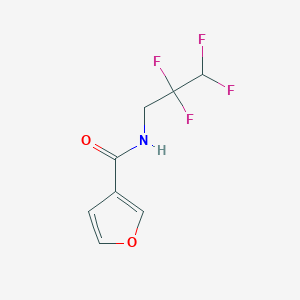
Methyl 3-(but-3-yn-2-ylcarbamoylamino)cyclopentane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(but-3-yn-2-ylcarbamoylamino)cyclopentane-1-carboxylate is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture.
Applications De Recherche Scientifique
Methyl 3-(but-3-yn-2-ylcarbamoylamino)cyclopentane-1-carboxylate has been extensively studied for its potential applications in various scientific fields. In the field of medicine, this compound has shown promising results in the treatment of cancer. Studies have shown that Methyl 3-(but-3-yn-2-ylcarbamoylamino)cyclopentane-1-carboxylate can inhibit the growth of cancer cells by inducing apoptosis. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Mécanisme D'action
The mechanism of action of Methyl 3-(but-3-yn-2-ylcarbamoylamino)cyclopentane-1-carboxylate involves the inhibition of key enzymes involved in various biological processes. Specifically, this compound inhibits the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. By inhibiting DHODH, Methyl 3-(but-3-yn-2-ylcarbamoylamino)cyclopentane-1-carboxylate disrupts the synthesis of DNA and RNA, ultimately leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that Methyl 3-(but-3-yn-2-ylcarbamoylamino)cyclopentane-1-carboxylate has several biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, this compound has been shown to have immunomodulatory effects. Specifically, Methyl 3-(but-3-yn-2-ylcarbamoylamino)cyclopentane-1-carboxylate can modulate the activity of immune cells, such as T-cells and macrophages, leading to enhanced immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Methyl 3-(but-3-yn-2-ylcarbamoylamino)cyclopentane-1-carboxylate in lab experiments is its specificity. This compound selectively inhibits DHODH, making it a valuable tool for studying the role of pyrimidine nucleotide synthesis in various biological processes. However, one limitation of using this compound is its cytotoxicity. Methyl 3-(but-3-yn-2-ylcarbamoylamino)cyclopentane-1-carboxylate can induce cell death in non-cancerous cells, making it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of Methyl 3-(but-3-yn-2-ylcarbamoylamino)cyclopentane-1-carboxylate. One potential direction is the development of novel derivatives of this compound with improved specificity and reduced cytotoxicity. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 3-(but-3-yn-2-ylcarbamoylamino)cyclopentane-1-carboxylate and its potential applications in various fields, including medicine and agriculture. Finally, the use of Methyl 3-(but-3-yn-2-ylcarbamoylamino)cyclopentane-1-carboxylate in combination with other drugs or therapies should be explored to determine its potential synergistic effects.
Conclusion:
In conclusion, Methyl 3-(but-3-yn-2-ylcarbamoylamino)cyclopentane-1-carboxylate is a chemical compound with promising applications in various scientific fields. Its specificity and mechanism of action make it a valuable tool for studying the role of pyrimidine nucleotide synthesis in various biological processes. However, its cytotoxicity and potential side effects must be carefully considered before its use in clinical applications. Further research is needed to fully understand the potential of Methyl 3-(but-3-yn-2-ylcarbamoylamino)cyclopentane-1-carboxylate and its derivatives in various fields.
Méthodes De Synthèse
The synthesis of Methyl 3-(but-3-yn-2-ylcarbamoylamino)cyclopentane-1-carboxylate involves the reaction of 3-butyn-2-amine with methyl 3-bromo-2-oxocyclopentane-1-carboxylate. This reaction is catalyzed by copper and palladium, and the product is obtained through chromatographic purification. The yield of this synthesis method is approximately 50%.
Propriétés
IUPAC Name |
methyl 3-(but-3-yn-2-ylcarbamoylamino)cyclopentane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-4-8(2)13-12(16)14-10-6-5-9(7-10)11(15)17-3/h1,8-10H,5-7H2,2-3H3,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCDOMMWMWTUFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)NC(=O)NC1CCC(C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(but-3-yn-2-ylcarbamoylamino)cyclopentane-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[1-(2-methoxyphenyl)cyclopentyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide](/img/structure/B7634507.png)
![1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea](/img/structure/B7634508.png)
![2-fluoro-N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]-3-methylbenzenesulfonamide](/img/structure/B7634517.png)
![N-[[1-(hydroxymethyl)cyclobutyl]methyl]-4-(2,2,2-trifluoroethyl)benzenesulfonamide](/img/structure/B7634524.png)

![2,2-dimethyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]cyclopentan-1-amine](/img/structure/B7634546.png)
![N-cyclopropyl-N-[(2,6-difluorophenyl)methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B7634553.png)
![(2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide](/img/structure/B7634560.png)
![(2S)-2-[2-(2,6-dimethylphenyl)ethylcarbamoylamino]-N,N-dimethylpropanamide](/img/structure/B7634574.png)
![3-ethyl-N-[[(2S)-1-(2-methylpropyl)pyrrolidin-2-yl]methyl]-4-oxoimidazolidine-1-carboxamide](/img/structure/B7634580.png)

![[1-[(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl]piperidin-3-yl]-morpholin-4-ylmethanone](/img/structure/B7634599.png)
![N-[3-(4,5-dimethyl-1,3-oxazol-2-yl)phenyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B7634619.png)
![N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]-1-(3-methylthiophen-2-yl)ethanamine](/img/structure/B7634628.png)